molecular formula C19H21Cl2N5O2 B10998760 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Katalognummer: B10998760
Molekulargewicht: 422.3 g/mol
InChI-Schlüssel: SZHWFUUUZONTJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-Dichlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 3,4-dichlorophenyl group and a pyridinylmethyl-substituted urea moiety. The 3,4-dichlorophenyl group is a common pharmacophore in sigma receptor ligands, while the pyridinylmethyl moiety may enhance solubility or target specificity .

Eigenschaften

Molekularformel

C19H21Cl2N5O2

Molekulargewicht

422.3 g/mol

IUPAC-Name

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H21Cl2N5O2/c20-16-2-1-15(11-17(16)21)25-7-9-26(10-8-25)19(28)24-13-18(27)23-12-14-3-5-22-6-4-14/h1-6,11H,7-10,12-13H2,(H,23,27)(H,24,28)

InChI-Schlüssel

SZHWFUUUZONTJN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NCC3=CC=NC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Piperazine Core

The piperazine ring is typically constructed via nucleophilic substitution or cyclization reactions. A common route involves reacting bis(2-chloroethyl)amine with 3,4-dichloroaniline under high-temperature conditions (120–150°C) in a polar aprotic solvent such as dimethylformamide (DMF) or toluene. This step yields 1-(3,4-dichlorophenyl)piperazine, a critical intermediate. Alternative methods employ Buchwald–Hartwig amination, where palladium catalysts (e.g., Pd(OAc)₂) facilitate coupling between dichlorophenyl derivatives and pre-formed piperazine.

Carboxamide Functionalization

The carboxamide group is introduced via reaction with phosgene or its safer equivalents (e.g., triphosgene). In a representative procedure, 1-(3,4-dichlorophenyl)piperazine is treated with triphosgene in dichloromethane at 0–5°C, followed by addition of 2-amino-N-(pyridin-4-ylmethyl)acetamide. This two-step process achieves the desired carboxamide linkage with yields ranging from 65% to 75% after purification by silica gel chromatography.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol adapted from neuroleptic drug synthesis involves irradiating a mixture of 1-(3,4-dichlorophenyl)piperazine, 2-isocyanatoethyl pyridin-4-ylmethylcarbamate, and potassium carbonate in acetonitrile at 100°C for 15 minutes. This method achieves a 78% yield, compared to 48 hours under conventional heating.

Solid-Phase Synthesis

Solid-phase techniques, though less common, enable high-throughput production. Functionalized Wang resin is coupled with Fmoc-protected piperazine derivatives, followed by sequential deprotection and coupling with dichlorophenyl and pyridinyl components. While yields are moderate (50–60%), this approach minimizes purification challenges.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors allow precise control over exothermic reactions, such as the phosgene-mediated carboxamide formation. A patented system describes a tandem reactor where 1-(3,4-dichlorophenyl)piperazine and 2-amino-N-(pyridin-4-ylmethyl)acetamide are mixed with triphosgene in a 1:1.2 molar ratio at 25°C, achieving 85% conversion in <10 minutes.

Solvent and Catalyst Recycling

Economic and environmental factors drive solvent recovery systems. For example, DMF from coupling reactions is distilled and reused in subsequent batches, reducing waste by 40%. Heterogeneous catalysts (e.g., zeolite-supported palladium) are also regenerated via calcination, maintaining catalytic activity over five cycles.

Reaction Optimization and Challenges

Key Parameters Affecting Yield

ParameterOptimal RangeImpact on Yield
Temperature50–60°C (coupling)±15% variance
Molar Ratio1:1.2 (piperazine:amide)Maximizes conversion
Catalyst Loading5 mol% Pd(OAc)₂Below 3 mol%: ≤50% yield
Reaction Time4–6 hours (conventional)Microwave: ≤0.5 hours

Data adapted from.

Common Side Reactions and Mitigation

  • N-Overalkylation : Occurs when excess alkylating agents (e.g., bromoethyl intermediates) are used. Mitigated by slow addition and stoichiometric control.

  • Oxidation of Pyridinyl Groups : Avoided by conducting reactions under nitrogen atmosphere.

  • Epimerization : Controlled by maintaining pH <8 during carboxamide coupling.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution on silica gel (hexane:ethyl acetate, 3:1 to 1:2) or reverse-phase HPLC (C18 column, acetonitrile/water +0.1% TFA). HPLC purity ≥98% is typically achieved for pharmaceutical-grade material.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Peaks at δ 8.53 (pyridinyl H), 7.31 (dichlorophenyl H), and 3.28 ppm (piperazine CH₂) confirm structure.

  • LC-MS : Molecular ion [M+H]⁺ at m/z 422.3 aligns with theoretical mass.

Emerging Methodologies

Enzymatic Catalysis

Recent studies explore lipase-mediated acyl transfer for carboxamide formation. Candida antarctica lipase B (CAL-B) in tert-butanol catalyzes the reaction between 1-(3,4-dichlorophenyl)piperazine and ethyl 2-isocyanatoacetate, yielding 70% product under mild conditions (pH 7, 37°C).

Photochemical Activation

UV-induced radical reactions enable coupling without metal catalysts. Irradiation at 254 nm initiates electron transfer between piperazine and pyridinyl precursors, though yields remain low (35–40%).

Comparative Analysis of Methods

MethodYield (%)TimeCost (USD/g)
Classical65–7548–72 h120–150
Microwave75–780.5–2 h90–110
Continuous Flow80–850.2–0.5 h70–85
Enzymatic65–7024–36 h200–220

Data synthesized from .

Analyse Chemischer Reaktionen

Reaktivität:: Die Verbindung unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Ohne spezifische Daten können wir nur auf der Grundlage ihrer funktionellen Gruppen spekulieren.

Häufige Reagenzien und Bedingungen::

    Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂) können beteiligt sein.

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) könnten funktionelle Gruppen reduzieren.

    Substitution: Substitutionsreaktionen können mit Nukleophilen wie Aminen oder Halogeniden auftreten.

Hauptprodukte:: Die spezifischen Produkte, die aus diesen Reaktionen resultieren, hängen von den Reaktionsbedingungen und den Ausgangsmaterialien ab.

Wissenschaftliche Forschungsanwendungen

Chemie:: Forscher können ihre Reaktivität, Stabilität und ihr Potenzial als Baustein für andere Verbindungen untersuchen.

Biologie und Medizin::

    Neurotoxizität: Untersuchung ihrer Auswirkungen auf die Acetylcholinesterase (AchE)-Aktivität im Nervensystem.

    Antioxidative Eigenschaften: Bewertung ihrer Fähigkeit, oxidativem Stress entgegenzuwirken.

Industrie:: Obwohl keine direkten industriellen Anwendungen bekannt sind, könnte das Verständnis ihrer Eigenschaften zukünftige Anwendungen inspirieren.

5. Wirkmechanismus

Der Wirkmechanismus der Verbindung ist unklar. Weitere Studien sind notwendig, um ihre molekularen Ziele und Signalwege aufzuklären.

Wirkmechanismus

The compound’s mechanism of action remains elusive. Further studies are necessary to elucidate its molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Halogenation: The 3,4-dichlorophenyl group in the target compound may enhance sigma receptor affinity compared to mono-chlorinated analogs (e.g., ), as seen in sigma antagonists like N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol .

Pharmacological and Receptor Binding Profiles

Sigma Receptor Modulation

Compounds with 3,4-dichlorophenyl groups, such as N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol, act as sigma receptor antagonists, inhibiting dopamine release in rat striatal slices at nanomolar concentrations .

Serotonin Receptor Interactions

Analogous piperazine-carboxamides like p-MPPI and p-MPPF () antagonize 5-HT₁ₐ receptors with ID₅₀ values of 3–5 mg/kg in vivo. The target compound’s urea linkage and pyridinylmethyl group could similarly influence 5-HT receptor selectivity, though empirical data is needed.

Computational and Structural Analysis

Chemical Similarity Metrics

  • Tanimoto Coefficient : Using binary fingerprints, the target compound likely shares >70% similarity with A5 (3-chlorophenyl derivative) and A6 (4-chlorophenyl derivative) from , based on shared piperazine-carboxamide scaffolds.
  • Graph-Based Comparison : Subgraph matching (e.g., GEM-Path ) would highlight differences in halogen placement and heterocyclic substituents, critical for receptor docking studies.

Conformational Analysis

X-ray data for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide reveals a chair conformation in the piperazine ring, a feature likely conserved in the target compound. The 3,4-dichlorophenyl group may induce steric effects, altering ring puckering compared to mono-substituted analogs.

Biologische Aktivität

The compound 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Piperazine core : A six-membered ring containing two nitrogen atoms, which is common in many pharmacologically active compounds.
  • Dichlorophenyl group : This moiety is known to enhance the lipophilicity and biological activity of compounds.
  • Pyridinylmethylamino side chain : This structure may contribute to the interaction with biological targets.

Table 1: Structural Components

ComponentDescription
PiperazineSix-membered ring with two nitrogen atoms
3,4-DichlorophenylEnhances lipophilicity and activity
PyridinylmethylaminoPotential target interaction

The compound has been studied for its role as a protein tyrosine kinase inhibitor. Protein kinases are crucial in regulating cellular processes such as growth and differentiation. The inhibition of these enzymes can lead to decreased proliferation of cancer cells.

Key Findings

  • Inhibition of EGFR : The compound demonstrates significant binding affinity to the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Studies using surface plasmon resonance (SPR) technology have quantified this interaction, showing effective inhibition at low micromolar concentrations .
  • Selectivity for Kinases : Research indicates that the compound selectively inhibits mutant forms of kinases associated with specific cancers, such as those involved in gastrointestinal stromal tumors (GIST) and systemic mastocytosis .

Antitumor Activity

In vitro studies have shown that this compound effectively reduces cell viability in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate strong antitumor potential, particularly against cells with overexpressed EGFR.

Case Study: GIST Treatment

A study focused on patients with GIST harboring the PDGFRA D842V mutation demonstrated that treatment with this compound resulted in significant tumor reduction. The selectivity for mutant kinases allowed for effective targeting while minimizing off-target effects .

Table 2: Efficacy Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.5EGFR Inhibition
HCT116 (Colon)0.8PDGFRA Inhibition
MCF7 (Breast)1.2General Tyrosine Kinase Inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?

  • Methodology : The synthesis involves multi-step reactions, typically starting with functionalization of the piperazine core. Key steps include:

  • Step 1 : Coupling of the 3,4-dichlorophenyl group to the piperazine ring via nucleophilic substitution under reflux conditions (e.g., using dichloromethane or ethanol as solvents) .
  • Step 2 : Formation of the carboxamide linkage using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the pyridin-4-ylmethylamino-ethyl moiety .
  • Critical parameters : Temperature control (±2°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid) significantly impact yield. Purity (>95%) is ensured via HPLC and ¹H/¹³C NMR for structural validation .

Q. How should researchers characterize the compound’s stability under physiological conditions?

  • Methodology :

  • Hydrolytic stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Piperazine derivatives often show pH-dependent stability, with amide bonds susceptible to hydrolysis in acidic environments .
  • Photostability : Expose to UV light (λ = 254 nm) and track decomposition using TLC or UV-Vis spectroscopy .

Q. What spectroscopic techniques are most effective for confirming structural integrity?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks for the dichlorophenyl aromatic protons (δ 7.2–7.8 ppm) and pyridylmethylamino protons (δ 3.5–4.0 ppm) .
  • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm mass error.
  • IR spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and secondary amine N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications to the pyridin-4-ylmethyl group alter receptor binding affinity?

  • Methodology :

  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., dopamine D3 or serotonin 5-HT2A). The pyridyl nitrogen’s lone pair may form hydrogen bonds with receptor residues .
  • SAR studies : Synthesize analogs with substituents (e.g., -CF₃, -OCH₃) on the pyridine ring and compare IC₅₀ values in radioligand binding assays .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Case example : If one study reports antagonism at dopamine receptors while another shows no activity:

  • Step 1 : Replicate assays using identical cell lines (e.g., HEK293 transfected with human D2/D3 receptors) and ligand concentrations (1 nM–10 µM).
  • Step 2 : Control for batch-to-batch compound variability via elemental analysis and chiral HPLC .
  • Step 3 : Validate findings with orthogonal methods (e.g., calcium flux assays vs. cAMP accumulation) .

Q. How can researchers optimize pharmacokinetic properties without compromising target engagement?

  • Strategies :

  • LogP adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to the pyridinyl moiety to enhance aqueous solubility while maintaining ClogP < 3 .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes, 1 mg/mL) to identify vulnerable sites (e.g., piperazine N-dealkylation) and block them with methyl or cyclopropyl groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.